4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester
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Overview
Description
4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid ester group attached to a furan ring, which is further substituted with a 3-methoxyphenyl group. The pinacol ester moiety enhances the stability of the boronic acid, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester typically involves the reaction of 4-(3-methoxyphenyl)furan-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . It can also participate in protodeboronation reactions, where the boronic ester group is replaced by a hydrogen atom .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Radical initiators and hydrogen sources are employed.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Protodeboronation: Corresponding hydrocarbons.
Scientific Research Applications
4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester is extensively used in scientific research due to its versatility in organic synthesis. It is employed in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals . Additionally, it serves as a building block in the development of new materials and catalysts .
Mechanism of Action
The compound exerts its effects through the formation of boronate complexes, which facilitate the transfer of organic groups in cross-coupling reactions. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired product . The molecular targets include aryl or vinyl halides, and the pathways involve oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(3-Methoxyphenyl)furan-2-boronic acid pinacol ester is unique due to the presence of the 3-methoxyphenyl group, which imparts specific electronic and steric properties. This makes it particularly suitable for certain cross-coupling reactions where other boronic esters may not perform as effectively .
Properties
IUPAC Name |
2-[4-(3-methoxyphenyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO4/c1-16(2)17(3,4)22-18(21-16)15-10-13(11-20-15)12-7-6-8-14(9-12)19-5/h6-11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLRPUAZPDULLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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